

Application Notes: The Nylon Rope Trick Demonstration via Interfacial Polymerization

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Compound of Interest

Compound Name: Sebacoyl chloride

Cat. No.: B094701

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Introduction

The "nylon rope trick" is a classic and visually compelling demonstration of step-growth polymerization.^[1] This experiment synthesizes a polyamide, commonly Nylon 6,10 or Nylon 6,6, at the interface of two immiscible liquids.^[1] The reaction, known as interfacial polymerization, occurs between a diamine dissolved in an aqueous phase and a diacid chloride dissolved in an organic phase.^{[1][2]} A film of the polymer forms instantly at the liquid-liquid interface.^[1] By carefully pulling this film, a continuous "rope" of nylon can be drawn out, demonstrating the rapid formation of a high molecular weight synthetic polymer under ambient conditions.^{[1][3]} This method is a powerful illustration of condensation polymerization, where monomers join together and release a small molecule, in this case, hydrogen chloride (HCl).^[4]^[5]

Quantitative Data Summary

The following tables summarize common reagent compositions for the synthesis of Nylon 6,10 and Nylon 6,6.

Table 1: Reagent Compositions for Nylon 6,10 Synthesis

Phase	Component	Solvent	Concentration / Amount	Approx. Molarity
Aqueous	1,6-Hexanediamine (Hexamethylene diamine)	Deionized Water	2.2 g in 50 cm ³	~0.4 mol/dm ³ [1] [4]
Aqueous	Sodium Carbonate (optional, to neutralize HCl)	Deionized Water	2.0 g - 4.0 g in 50 mL	N/A
Organic	Decanedioyl dichloride (Sebacoyl chloride)	Cyclohexane or Hexane	1.5 g in 50 cm ³	~0.15 mol/dm ³ [1] [4]

Table 2: Reagent Compositions for Nylon 6,6 Synthesis

| Phase | Component | Solvent | Concentration / Amount | | :--- | :--- | :--- | | Aqueous | 1,6-Hexanediamine | Water | 5% (w/v)[\[6\]](#) | | Organic | Adipoyl chloride | Cyclohexane | 5% (w/v)[\[6\]](#) |

Experimental Protocols

This section provides a detailed methodology for the synthesis of Nylon 6,10.

1. Materials and Equipment

- Chemicals:
 - 1,6-Hexanediamine ($\text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2$)[\[4\]](#)
 - Decanedioyl dichloride (**Sebacoyl chloride**, $\text{ClOC}(\text{CH}_2)_8\text{COCl}$)[\[4\]](#)
 - Cyclohexane (or Hexane)[\[4\]](#)
 - Deionized water

- Sodium Carbonate (Na_2CO_3) (optional)
- Apparatus:
 - 100 mL or 250 mL beaker[4]
 - Glass stirring rod[7]
 - Forceps or tweezers[4][6]
 - Graduated cylinders
 - Balance
 - Stand with a clamp (optional, to act as a pulley)[4]
 - Waste beaker

2. Safety Precautions

- Personal Protective Equipment (PPE): Always wear splash-proof safety goggles and disposable nitrile gloves.[4][8]
- Ventilation: Perform the experiment in a well-ventilated laboratory or inside a fume hood. Cyclohexane is highly flammable and an irritant.[4][9][10]
- Chemical Hazards:
 - 1,6-Hexanediamine: Corrosive and harmful if it comes into contact with skin.[4][6]
 - Decanedioyl dichloride (**Sebacoyl chloride**): Corrosive, causes severe burns, and is harmful if swallowed.[4]
 - Adipoyl Chloride: Corrosive and a lachrymator (induces tears).[6]
- Handling: Avoid skin contact with all chemicals. Do not pour any unused polymerization mixture directly into a sink, as this can cause blockages.[4]

3. Reagent Preparation

- Aqueous Phase (0.4 M 1,6-Hexanediamine):
 - Weigh 2.2 g of 1,6-hexanediamine.
 - Dissolve it in 50 cm³ of deionized water in a beaker.[\[4\]](#)
 - (Optional) If you wish to neutralize the HCl by-product, add 2.0 g of sodium carbonate to this solution. The diamine is often used in excess to react with the HCl.[\[4\]](#)
- Organic Phase (0.15 M Decanedioyl dichloride):
 - Measure 50 cm³ of cyclohexane.
 - In a fume hood, dissolve 1.5 g of decanedioyl dichloride in the cyclohexane.[\[4\]](#)

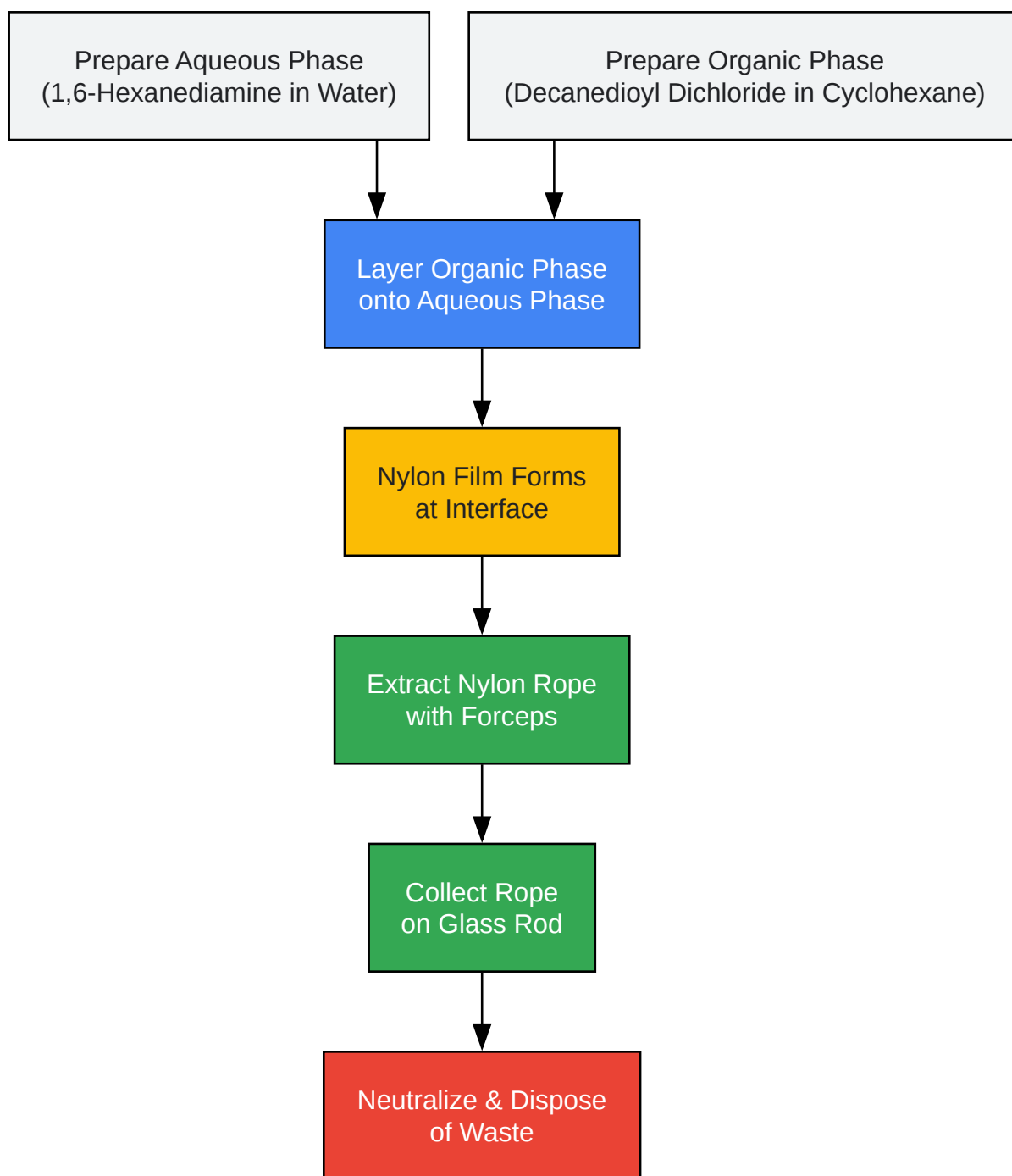
4. Interfacial Polymerization Procedure

- Pour approximately 25 mL of the aqueous 1,6-hexanediamine solution into a clean beaker.[\[6\]](#)
- Carefully and slowly pour about 25 mL of the organic decanedioyl dichloride solution on top of the aqueous layer.[\[6\]](#) To minimize mixing, tilt the beaker and pour the organic solution down the side or down a glass rod.[\[4\]](#)
- Two distinct layers will form, with the less dense cyclohexane solution floating on the aqueous layer.[\[4\]](#)[\[7\]](#)
- A greyish-white film of Nylon 6,10 will form immediately at the interface of the two liquids.[\[4\]](#)[\[7\]](#)
- Using a pair of forceps, gently grasp the center of the polymer film and pull it slowly upwards from the beaker.[\[4\]](#)[\[6\]](#)
- A continuous rope of nylon should be drawn out.[\[4\]](#) To collect the rope, you can wind it onto a glass rod or pull it over a clamp acting as a pulley.[\[4\]](#)
- Continue pulling at a steady rate (e.g., half a meter per second) until one of the monomers is depleted.[\[4\]](#)[\[7\]](#) The withdrawn rope will be coated with unreacted monomers, so wearing gloves is essential.[\[4\]](#)

5. Waste Disposal

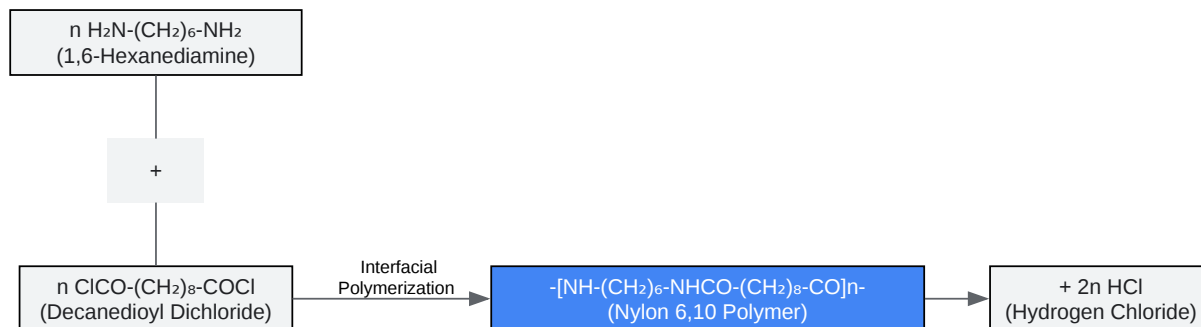
- After the demonstration, stir the remaining two phases together vigorously with a glass rod to react the remaining monomers until no more polymer forms.[\[4\]](#)[\[9\]](#)
- Remove the resulting lump of nylon with forceps, rinse it thoroughly with water, and dispose of it as solid waste.[\[4\]](#)
- The remaining liquid mixture should be transferred to a designated hydrocarbon waste container and stored for proper hazardous waste collection. Do not pour it down the drain.[\[4\]](#)

Visualizations



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Caption: Experimental workflow for the Nylon Rope Trick.



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Caption: Condensation polymerization of Nylon 6,10.

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